molecular formula C17H27NO3S B345788 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane CAS No. 398996-72-0

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane

Cat. No.: B345788
CAS No.: 398996-72-0
M. Wt: 325.5g/mol
InChI Key: SCJXEWSTVDOAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane is a chemical compound with a complex structure that includes an azepane ring and a sulfonyl group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane typically involves multiple steps, starting from readily available precursors. One common approach is to start with 5-isopropyl-2-methoxy-4-methylphenol, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with azepane under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up from laboratory conditions to industrial scale, ensuring that the quality and purity of the product are maintained.

Chemical Reactions Analysis

Types of Reactions

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological molecules.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, influencing their function. The azepane ring can also interact with biological targets, potentially affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
  • 1-(5-isopropyl-4-methoxy-2-methylphenyl)prop-2-en-1-ol

Uniqueness

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane is unique due to the presence of both the azepane ring and the sulfonyl group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that may not be possible with similar compounds lacking these features.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-13(2)15-12-17(16(21-4)11-14(15)3)22(19,20)18-9-7-5-6-8-10-18/h11-13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJXEWSTVDOAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.